(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Description
(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound featuring a strained norbornane-like structure with an oxygen atom bridging carbons 1 and 2. Its molecular formula is C₇H₁₀O₃, and it is widely used as a chiral building block in organic synthesis and drug development due to its rigid framework and stereochemical versatility . The compound’s reactivity is influenced by the oxygen bridge, which enables regioselective ring-opening reactions, making it valuable for constructing heterocycles and natural product analogs .
Propriétés
IUPAC Name |
(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-7(9)5-3-4-1-2-6(5)10-4/h4-6H,1-3H2,(H,8,9)/t4-,5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLYISCHTFVYHN-PBXRRBTRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@@H]1O2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38263-56-8, 1048963-21-8 | |
| Record name | rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. The reaction conditions often require a catalyst and controlled temperature to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography to obtain the pure product. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can react under basic or acidic conditions to substitute the oxirane ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or aldehydes.
Applications De Recherche Scientifique
(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is utilized in various fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, which are crucial for its biological activity. The compound’s effects are mediated through specific pathways, including metabolic and signaling pathways.
Activité Biologique
(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound known for its unique structural features and potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : CHO
- CAS Number : 1048963-21-8
- Molecular Weight : 142.15 g/mol
The structure consists of a bicyclic framework that contributes to its biological activity and interaction with biological targets.
Antimicrobial Properties
Research has indicated that compounds with the 7-oxabicyclo[2.2.1]heptane moiety exhibit significant antimicrobial properties. A study focusing on meroditerpenoids derived from marine sources has shown that these compounds can inhibit various bacterial strains, suggesting potential applications in developing new antibiotics .
Anti-inflammatory Effects
In vitro studies have demonstrated that derivatives of 7-oxabicyclo[2.2.1]heptane possess anti-inflammatory properties. These compounds act by modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Cytotoxicity and Anticancer Activity
The anticancer potential of (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has been investigated through various assays. For instance, synthetic γ-butyrolactones similar to this compound have shown cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy .
Synthesis of (1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid
The synthesis of this compound typically involves complex organic reactions such as diastereoselective intramolecular Diels–Alder reactions and McMurry coupling techniques. These methods allow for the construction of the bicyclic structure with high stereochemical purity .
Case Studies
Comparaison Avec Des Composés Similaires
Stereoisomeric Variants
- (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic Acid
- Molecular Formula : C₇H₁₀O₃ (identical to the target compound) .
- Key Differences : The enantiomeric configuration alters biological activity and crystallization behavior. For example, the (1R,2S,4S) enantiomer has distinct NMR shifts and coupling constants compared to the (1S,2R,4R) form, as shown in studies on related bicyclic esters .
- Applications : Used in asymmetric synthesis but exhibits different binding affinities in receptor-targeted assays .
Functional Group Derivatives
- 3-(Thiazol-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid Molecular Formula: C₁₁H₁₂N₂O₄S . Synthesis: Prepared via reaction with norcantharidin and 2-aminothiazole (85% yield), demonstrating the accessibility of carboxamide derivatives . Properties: The thiazole substituent enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to the parent compound.
Methyl 6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate
Bicyclic Framework Modifications
(1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic Acid
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Anhydride
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid with high enantiomeric purity?
- Methodological Answer : Synthesis requires precise control of stereochemistry during cyclization. A multi-step approach involving precursor cyclization under acidic/basic conditions (e.g., HCl or NaOH) is common. Chiral resolution techniques, such as enzymatic kinetic resolution or chiral stationary-phase chromatography, are critical for isolating the desired enantiomer . For example, highlights the use of protection/deprotection strategies to preserve stereochemical integrity during carboxylation.
| Key Parameters | Example Conditions |
|---|---|
| Cyclization reagent | H2SO4 (acidic) |
| Chiral resolution method | HPLC with amylose-based columns |
| Purity verification | Polarimetry or chiral GC-MS |
Q. How can the stereochemistry of this compound be confirmed using spectroscopic methods?
- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment. For routine analysis, circular dichroism (CD) spectroscopy and NOESY NMR experiments are used. demonstrates the application of X-ray crystallography to resolve bicyclic structures, while emphasizes coupling constant analysis (<sup>3</sup>JHH) in NMR to confirm substituent orientation .
Advanced Research Questions
Q. How does the stereochemistry of (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid influence its interaction with biological targets?
- Methodological Answer : Molecular docking and pharmacophore modeling are employed to predict binding affinities. For instance, notes that the (1R,3S,4S) configuration in analogous compounds enhances interactions with neurotransmitter receptors (e.g., GABAA). Stereospecific hydrogen bonding and hydrophobic packing within the target’s active site are critical determinants .
| Target Receptor | Key Interactions |
|---|---|
| GABAA | Hydrogen bonding with Thr262 |
| NMDA receptor | Hydrophobic packing in GluN2B subunit |
Q. What strategies are employed to resolve contradictions in biological activity data across studies?
- Methodological Answer : Meta-analyses of dose-response curves and standardized assay conditions (e.g., pH, temperature) reduce variability. highlights discrepancies in antibacterial activity due to metal coordination (e.g., Cr(III) complexes altering bioavailability). Cross-validation using orthogonal assays (e.g., MIC vs. time-kill kinetics) clarifies mechanistic insights .
| Common Pitfalls | Resolution Strategies |
|---|---|
| Variability in assay pH | Buffer standardization (e.g., PBS 7.4) |
| Metal ion interference | Chelating agents (e.g., EDTA) |
Q. What computational methods are used to predict the physicochemical properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations predict pKa, logP, and solubility. provides experimentally predicted properties (e.g., pKa 14.10±0.40, density 1.315 g/cm³), which can be validated using software like COSMO-RS or ACD/Labs. Molecular dynamics simulations assess hydration free energy for bioavailability predictions .
Data Contradiction Analysis
Q. Why do some studies report neuropharmacological activity while others observe anticancer effects?
- Methodological Answer : Target promiscuity arises from the compound’s bicyclic scaffold, which can bind multiple receptors. notes neuropharmacological effects via GABAergic pathways, while anticancer activity may involve topoisomerase inhibition. Profiling against kinase panels or CRISPR-Cas9 gene knockout studies identifies context-dependent mechanisms .
Experimental Design Considerations
Q. How can researchers optimize synthetic yield without compromising stereochemical purity?
- Methodological Answer : Design of Experiments (DoE) approaches optimize reaction parameters. suggests temperature gradients (0–25°C) during cyclization improve yield, while chiral additives (e.g., (-)-sparteine) enhance enantioselectivity. Real-time monitoring via FTIR or Raman spectroscopy detects intermediate formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
